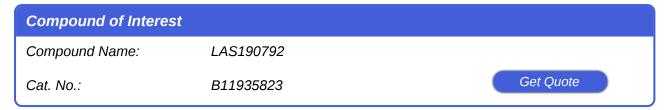


Application Notes and Protocols for LAS190792 in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 (also known as AZD8999) is a novel inhaled bifunctional molecule exhibiting both muscarinic receptor antagonist and β 2-adrenoceptor agonist (MABA) activities.[1][2][3] Its dual mechanism of action targets key pathways in the pathophysiology of asthma, offering potential as a next-generation bronchodilator.[1] These application notes provide a summary of the preclinical experimental design for evaluating the efficacy of **LAS190792** in relevant asthma models, based on available data. The protocols are intended to serve as a guide for researchers investigating the pharmacological properties of this and similar MABA compounds.

Mechanism of Action

LAS190792 is designed to provide bronchodilation through two distinct but complementary pathways:

- Muscarinic Receptor Antagonism: By blocking M3 muscarinic receptors on airway smooth muscle, LAS190792 inhibits acetylcholine-induced bronchoconstriction.[1]
- β2-Adrenoceptor Agonism: By stimulating β2-adrenoceptors on airway smooth muscle cells,
 LAS190792 induces bronchodilation.[1]

This dual action allows for potent and sustained relaxation of the airways.



Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo bronchodilator activity of **LAS190792** as reported in preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Potency of LAS190792

Target Receptor	Assay Type	Species	Potency (pIC50 / pEC50)	Reference
Muscarinic M3 Receptor	Binding	Human	8.8 (pIC50)	[1]
β2-Adrenoceptor	Functional (spontaneous tone)	Guinea Pig Trachea	9.6 (pEC50)	[1]
Muscarinic Receptor (in presence of propranolol)	Functional (electrically stimulated)	Human Tissue	8.3 (pIC50)	[1]

Table 2: In Vivo Bronchodilator Efficacy of LAS190792

Experimental Model	Species	Endpoint	Efficacy	Reference
Acetylcholine- Induced Bronchoconstricti on	Dog	Inhibition of bronchoconstricti on and sustained bronchodilation	Half-life (t1/2): 13.3 hours	[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Muscarinic Receptor Antagonism and β2-Adrenoceptor Agonism in Isolated



Guinea Pig Trachea

Objective: To determine the functional potency and duration of action of **LAS190792** as a muscarinic receptor antagonist and β2-adrenoceptor agonist in an isolated tissue model.

Materials:

- Male Dunkin-Hartley guinea pigs (250-350g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
- LAS190792
- Acetylcholine
- Propranolol
- Organ bath system with isometric transducers
- Carbogen gas (95% O2, 5% CO2)

Procedure:

- Tissue Preparation:
 - · Humanely euthanize guinea pigs.
 - Excise the trachea and place it in chilled Krebs-Henseleit solution.
 - Dissect the trachea into rings, approximately 2-3 mm in width.
 - Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
- Equilibration:
 - Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1g, with washes every 15 minutes.



- β2-Adrenoceptor Agonist Activity (Relaxant Effect):
 - Induce a submaximal contraction of the tracheal rings with an appropriate concentration of a contractile agent (e.g., histamine or carbachol).
 - Once the contraction has stabilized, add cumulative concentrations of LAS190792 to the organ bath.
 - Record the relaxation response at each concentration.
 - \circ Calculate the pEC50 value to determine the potency of **LAS190792** as a β 2-adrenoceptor agonist.
- Muscarinic Receptor Antagonist Activity:
 - Pre-incubate the tracheal rings with a β -adrenoceptor antagonist such as propranolol (1 μM) to block the β 2-agonist effects of **LAS190792**.
 - Induce contractions with electrical field stimulation (EFS) or a muscarinic agonist like acetylcholine.
 - Add cumulative concentrations of LAS190792 and record the inhibition of the contractile response.
 - Calculate the pIC50 value to determine the potency of LAS190792 as a muscarinic receptor antagonist.

Protocol 2: In Vivo Assessment of Bronchodilator Activity in an Acetylcholine-Induced Bronchoconstriction Model in Dogs

Objective: To evaluate the in vivo efficacy and duration of action of **LAS190792** in a model of induced bronchoconstriction.

Materials:

Beagle dogs



- Anesthesia (e.g., pentobarbital sodium)
- Mechanical ventilator
- Nebulizer for drug administration
- Acetylcholine (ACh)
- LAS190792
- Equipment for measuring lung resistance and dynamic compliance

Procedure:

- · Animal Preparation:
 - Anesthetize the dogs and intubate them with an endotracheal tube.
 - Mechanically ventilate the animals.
 - Place a catheter for drug administration and blood sampling.
- Baseline Measurements:
 - Measure baseline respiratory parameters, including lung resistance (RL) and dynamic compliance (Cdyn).
- Acetylcholine Challenge:
 - Administer an intravenous infusion of acetylcholine to induce a stable increase in lung resistance.
- LAS190792 Administration:
 - Administer a single dose of nebulized LAS190792 to the animals.
- Post-Treatment Monitoring:



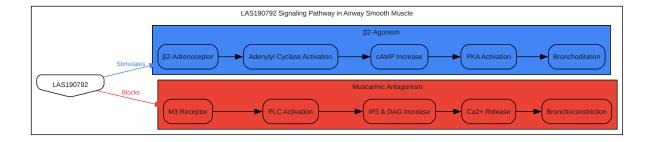
- Continuously monitor RL and Cdyn for several hours post-administration to determine the onset, magnitude, and duration of the bronchodilator effect.
- Monitor cardiovascular parameters (heart rate, blood pressure) to assess potential side effects.
- Data Analysis:
 - Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction over time.
 - Determine the half-life (t1/2) of the bronchodilator effect.

Visualizations



Click to download full resolution via product page

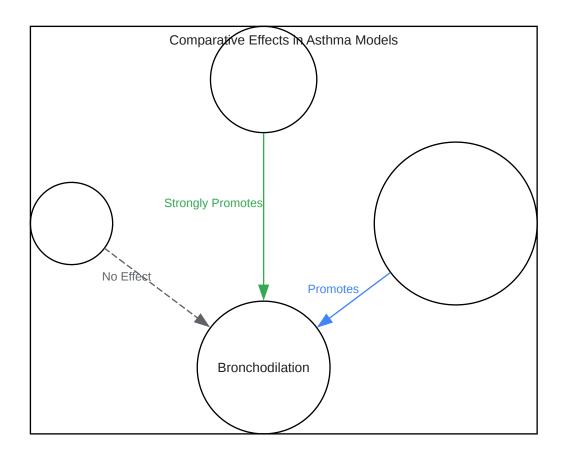
Caption: Workflow for in vivo evaluation of LAS190792.





Click to download full resolution via product page

Caption: Dual signaling pathway of LAS190792.



Click to download full resolution via product page

Caption: Logical relationship of LAS190792 effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for LAS190792 in Preclinical Asthma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#las190792-experimental-design-in-asthma-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com